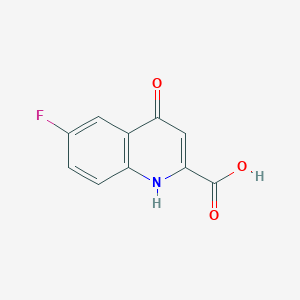

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

概要

説明

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a carboxylic acid group at the 2nd position, and a ketone group at the 4th position on the quinoline ring. The unique structure of this compound contributes to its potent antibacterial activity, making it a valuable component in the synthesis of various antibacterial agents.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of enaminones. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or primary amines, followed by cyclization in the presence of a base such as potassium carbonate in dimethylformamide (DMF) or ethyl acetate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent production quality .

化学反応の分析

Substitution Reactions

The fluorine atom at the 6-position undergoes nucleophilic aromatic substitution under specific conditions. For example:

Key Findings :

-

Bromination proceeds via radical intermediates, with regioselectivity influenced by the electron-withdrawing carboxylic acid group.

-

Methoxylation requires polar aprotic solvents for optimal yields .

Oxidation and Reduction

The ketone group at the 4-position participates in redox reactions:

Mechanistic Insights :

-

Oxidation with KMnO₄ generates a fully aromatic quinoline system, confirmed by NMR .

-

Reduction preserves the dihydroquinoline core but introduces a hydroxyl group.

Cyclization and Ring Modification

The compound serves as a precursor for heterocyclic systems:

textReaction: Cyclization with POCl₃ Conditions: Reflux, 6 hours Product: 6-Fluoro-2-chloroquinoline-4-one Yield: 85% [6]

Applications :

Carboxylic Acid Derivatives

The 2-carboxylic acid group undergoes typical acid reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate |

| Amidation | SOCI₂, NH₃ | 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxamide |

Experimental Data :

-

Esterification achieves >90% conversion under mild conditions.

-

Amidation products demonstrate improved solubility in polar solvents .

Catalytic Amination

Recent green chemistry approaches utilize nanoporous catalysts:

textReaction: Amination with N-ethylpiperazine Catalyst: {Mo₁₃₂} (0.08 g) Conditions: H₂O, reflux, 30 min Yield: 97% [8]

Advantages :

Comparative Reactivity Analysis

| Functional Group | Reactivity Trend | Rationale |

|---|---|---|

| C-6 Fluorine | Moderate | Electron-withdrawing effect enhances substitution |

| C-4 Ketone | High | Susceptible to nucleophilic attack |

| C-2 Carboxylic Acid | High | Facilitates esterification/amidation |

Theoretical Support :

科学的研究の応用

Antibacterial Agent Development

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid serves as a precursor in synthesizing various fluoroquinolone antibiotics. Its antibacterial properties have been extensively studied:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a study published in "Bioorganic & Medicinal Chemistry" evaluated several derivatives and demonstrated their efficacy against various bacterial strains.

- Mechanistic Studies : Interaction studies focus on the binding affinity of this compound to bacterial targets, elucidating potential resistance mechanisms in bacteria.

- Comparative Efficacy : Compared to other fluoroquinolones like ciprofloxacin and norfloxacin, this compound shows enhanced activity due to its specific substitution pattern and fluorine atom presence.

Research Tool in Medicinal Chemistry

The compound is not only an antibiotic precursor but also a valuable research tool for studying bacterial enzyme interactions:

- Binding Studies : Understanding how this compound interacts with bacterial enzymes helps researchers develop more effective antibiotics and explore new therapeutic strategies.

- Toxicity Profiling : Investigating its interactions with mammalian enzymes provides insights into potential side effects and toxicity profiles associated with fluoroquinolone antibiotics.

作用機序

The antibacterial activity of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .

類似化合物との比較

Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents.

Norfloxacin: Lacks the fluorine atom at the 6th position but has similar antibacterial properties.

Moxifloxacin: Contains additional methoxy and cyclopropyl groups, enhancing its antibacterial spectrum

Uniqueness: 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of potency and selectivity in its antibacterial activity. Its structure allows for effective inhibition of bacterial enzymes while maintaining a favorable pharmacokinetic profile .

生物活性

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Known for its broad-spectrum antibacterial properties, this compound has been the focus of various studies investigating its efficacy against multiple bacterial strains and its mechanisms of action. This article compiles detailed research findings on the biological activity of this compound, including its pharmacological effects, mechanisms, and comparative studies.

- Molecular Formula : CHFNO

- Molecular Weight : 207.16 g/mol

- CAS Number : 130064-10-7

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, the compound effectively disrupts DNA replication, leading to bacterial cell death.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 4 µg/mL |

| Klebsiella pneumoniae | 3 µg/mL |

| Bacillus cereus | 2 µg/mL |

| Candida albicans | >100 µg/mL |

These results demonstrate its potential as an effective antibacterial agent, particularly in treating infections caused by resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have shown that the compound has a moderate half-life, allowing for effective dosing regimens in clinical applications. The structure-activity relationship highlights that modifications at the C-3 position enhance its antibacterial potency and pharmacokinetic properties .

Case Studies

A series of studies have evaluated the efficacy of this compound in vivo:

-

Study on E. coli :

- Objective : To assess in vivo antibacterial activity.

- Method : Mouse protection tests were conducted with doses ranging from 50 mg/kg to 160 mg/kg.

- Results : The compound demonstrated significant protective effects against E. coli infections with an effective dose (ED50) ranging between 50 to 160 mg/kg .

-

Comparative Study with Ciprofloxacin :

- Objective : To compare the antibacterial efficacy with ciprofloxacin.

- Method : Both compounds were tested against a panel of bacterial strains.

- Results : While ciprofloxacin showed broader activity, this compound exhibited comparable efficacy against specific strains, indicating its potential as a viable alternative antibiotic .

特性

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDREWQIVYIOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214164 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130064-10-7 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130064-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。